2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a furochromen core with a methoxyphenyl ethyl acetamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves multiple steps, starting with the preparation of the furochromen core. This can be achieved through a series of reactions including cyclization and oxidation. The tert-butyl and dimethyl groups are introduced via alkylation reactions. The final step involves the coupling of the furochromen core with the methoxyphenyl ethyl acetamide moiety under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furochromen core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group in the furochromen core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furochromen core can interact with biological macromolecules, while the methoxyphenyl ethyl acetamide moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other furochromen derivatives and acetamide-containing molecules. Compared to these, 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H31NO5/c1-16-20-13-22-23(28(3,4)5)15-33-25(22)17(2)26(20)34-27(31)21(16)14-24(30)29-12-11-18-7-9-19(32-6)10-8-18/h7-10,13,15H,11-12,14H2,1-6H3,(H,29,30) |
InChI Key |
MXIOQADTSNKFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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